Boc-Ser(Bzl)-Onp functions as a protected amino acid building block. The key functional groups of the serine amino acid are masked by the Boc (tert-Butyloxycarbonyl) and Benzyl (Bzl) protecting groups. This allows for the controlled formation of peptide bonds during synthesis while preventing unwanted side reactions involving the amino and hydroxyl groups of serine. The para-Nitrophenyl Ester (pNP) group acts as an activator, facilitating the coupling reaction with the incoming amino acid in the peptide chain [].
Boc-Ser(Bzl)-Onp is valuable for research in peptide chemistry due to several reasons:
Boc-Ser(Bzl)-Onp, or Boc-Serine (Benzyl) p-Nitrophenyl Ester, is a synthetic compound widely used in peptide chemistry. It features a Boc (tert-butoxycarbonyl) protecting group on the serine amino acid, a benzyl side chain, and a p-nitrophenyl ester functionality. The chemical formula for Boc-Ser(Bzl)-Onp is with a molecular weight of approximately 396.43 g/mol . This compound is notable for its stability and utility in peptide synthesis, particularly as a reactive intermediate.
Boc-Ser(Bzl)-Onp does not have a direct mechanism of action in biological systems. Its primary function is as a building block for peptide synthesis. During peptide synthesis, the Boc and benzyl protecting groups are selectively removed under specific conditions, allowing the free amino and hydroxyl groups of the serine residue to participate in peptide bond formation and contribute to the final structure and function of the synthesized peptide.
The synthesis of Boc-Ser(Bzl)-Onp typically involves the following steps:
textSerine + Boc2O → Boc-Ser + Benzyl Bromide → Boc-Ser(Bzl) + p-Nitrophenol + DCC → Boc-Ser(Bzl)-Onp
Boc-Ser(Bzl)-Onp is primarily used in:
Interaction studies involving Boc-Ser(Bzl)-Onp often focus on its reactivity and compatibility with various coupling agents and other amino acids. Research indicates that it can effectively couple with a range of amino acids under mild conditions without significant racemization, making it advantageous for synthesizing enantiomerically pure peptides .
Several compounds are structurally similar to Boc-Ser(Bzl)-Onp, including:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Boc-Ala-Onp | Alanine instead of serine | Simpler structure, less steric hindrance |
| Fmoc-Ser(Onp) | Fmoc (9-fluorenylmethoxycarbonyl) group | More stable under basic conditions |
| Cbz-Ser(Onp) | Cbz (carbobenzyloxy) protecting group | Different protecting group properties |
Boc-Ser(Bzl)-Onp stands out due to its combination of a robust protecting group (Boc), a lipophilic benzyl side chain, and an easily activated p-nitrophenyl ester. This combination enhances its utility in peptide synthesis compared to other similar compounds which may lack one or more of these features.
In SPPS, unprotected amino acids risk polymerization or side-chain interference. Boc-Ser(Bzl)-ONp addresses these challenges through:
Active esters vary in reactivity and stability. Boc-Ser(Bzl)-ONp’s 4-nitrophenyl group balances these properties:
Boc-Ser(Bzl)-ONp’s stability allows pre-activation and storage, while its reactivity suffices for most standard couplings.
4-Nitrophenyl esters emerged in the 1950s as reliable carboxyl-activating agents. Key milestones include:
The 4-nitrophenyl group’s electron-withdrawing nature stabilizes the tetrahedral intermediate during aminolysis, reducing side reactions. Studies confirm its efficacy in synthesizing sterically hindered peptides, such as those containing N-methylated residues.
Despite newer methods (e.g., Fmoc chemistry), 4-nitrophenyl esters remain relevant for:
| Property | Value | Source |
|---|---|---|
| CAS Number | 16948-39-3 | |
| Molecular Formula | C21H24N2O7 | |
| Molecular Weight | 416.42 g/mol | |
| Melting Point | 58–60°C | |
| Solubility | DCM, DMF, THF (>0.1 M) |
Boc-Ser(Bzl)-ONp is synthesized via:
Its commercial availability (e.g., Sigma-Aldrich, BLD Pharm) underscores its role in producing therapeutic peptides, including antiretroviral and anticancer agents.
tert-Butoxycarbonyl-Serine(Benzyl)-4-Nitrophenyl Ester represents a highly sophisticated protected amino acid derivative that incorporates three distinct protecting group moieties within a single molecular framework [1] [2]. The compound possesses the molecular formula C₂₁H₂₄N₂O₇ with a molecular weight of 416.43 grams per mole, reflecting the substantial molecular complexity introduced by the multiple protecting groups [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate, which systematically describes each structural element within the molecule [1].
The tert-butoxycarbonyl protecting group functions as the primary amino protection strategy in this derivative, providing exceptional stability under basic reaction conditions while remaining readily removable under acidic conditions [9] [10]. The tert-butoxycarbonyl moiety consists of a carbamate linkage connecting the amino nitrogen to a tert-butyl carbonate group, which creates a sterically hindered environment that prevents unwanted nucleophilic attack during synthetic transformations [9]. The stability of the tert-butoxycarbonyl group derives from the resonance stabilization of the carbamate functionality combined with the steric bulk of the tert-butyl substituent [10].
Mechanistically, the tert-butoxycarbonyl protecting group undergoes deprotection through a well-characterized pathway involving initial protonation of the carbonyl oxygen by strong acids such as trifluoroacetic acid [11] [12]. This protonation facilitates the formation of a highly stable tertiary carbocation upon cleavage of the carbon-oxygen bond, followed by decarboxylation to regenerate the free amino group [11]. The exceptional stability of the tert-butyl cation, resulting from hyperconjugation and inductive effects, drives the deprotection reaction forward under mild acidic conditions [16].
The benzyl ether moiety provides protection for the serine hydroxyl side chain through the formation of a stable ether linkage with benzyl alcohol [13] [17]. This protecting group demonstrates remarkable stability under a wide range of reaction conditions, including both acidic and basic environments, making it particularly valuable for multi-step synthetic sequences [13]. The benzyl ether protection strategy takes advantage of the electron-donating properties of the benzyl group, which stabilizes the ether linkage through resonance effects involving the aromatic ring system [17].
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₇ |
| Molecular Weight (g/mol) | 416.43 |
| Chemical Abstracts Service Number | 16948-39-3 |
| International Union of Pure and Applied Chemistry Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
| Physical Form | Powder |
| Color | White to off-white |
| Solubility | Soluble in dimethyl sulfoxide, dimethylformamide |
| Storage Temperature | -20°C |
The deprotection of benzyl ethers typically proceeds through two primary mechanistic pathways: catalytic hydrogenolysis or acid-catalyzed cleavage [17]. Catalytic hydrogenolysis employs palladium catalysts under hydrogen atmosphere to cleave the benzyl-oxygen bond, while acid-catalyzed methods utilize strong acids to protonate the ether oxygen and facilitate nucleophilic displacement [17]. The choice of deprotection method depends on the compatibility with other functional groups present in the target molecule and the specific synthetic requirements of the overall transformation [13].
The synergistic combination of tert-butoxycarbonyl and benzyl ether protecting groups provides orthogonal protection strategies that enable selective deprotection under different reaction conditions [13] [36]. This orthogonality proves essential in complex synthetic sequences where multiple protecting groups must be removed selectively without affecting other protected functionalities [36]. The tert-butoxycarbonyl group can be selectively removed under acidic conditions while leaving the benzyl ether intact, or alternatively, the benzyl ether can be removed through hydrogenolysis while preserving the tert-butoxycarbonyl protection [36].
The stereochemical configuration of the serine residue in tert-Butoxycarbonyl-Serine(Benzyl)-4-Nitrophenyl Ester represents a fundamental determinant of the compound's biological activity and synthetic utility [18] [19]. The L-configuration, characterized by the (2S) absolute configuration at the alpha carbon, mirrors the naturally occurring stereochemistry found in biological systems and confers specific three-dimensional spatial arrangements that influence molecular recognition and binding interactions [21] [23].
Stereochemical analysis reveals that L-configured amino acid derivatives exhibit distinct thermodynamic and structural properties compared to their D-configured or racemic counterparts [18] [19]. Research demonstrates that L-serine derivatives form oblique monolayer lattice structures when examined at the molecular level, while racemic mixtures typically adopt orthorhombic lattice structures due to preferential heterochiral interactions between enantiomers [18] [19]. These structural differences translate into measurable variations in physical properties such as melting points, solubilities, and crystalline morphologies.
The influence of stereochemistry extends beyond simple structural considerations to encompass fundamental aspects of molecular recognition and enzymatic interactions [21] [23]. L-configured serine derivatives demonstrate high levels of enzyme recognition and binding affinity, reflecting the evolutionary optimization of biological systems for naturally occurring amino acid stereochemistries [23]. Conversely, D-configured derivatives exhibit reduced enzymatic recognition but enhanced resistance to proteolytic degradation, making them valuable for therapeutic applications requiring prolonged biological stability [21] [23].
| Configuration | Biological Activity | Synthetic Utility | Thermodynamic Properties |
|---|---|---|---|
| L-Configuration (Natural) | High enzyme recognition | Standard peptide synthesis | Oblique monolayer structure |
| D-Configuration (Synthetic) | Protease resistant | Therapeutic peptide stability | Oblique monolayer structure |
| Racemic Mixture | Mixed activity profile | Reduced selectivity | Orthorhombic lattice structure |
The stereochemical implications extend to the synthetic methodology employed in preparing tert-Butoxycarbonyl-Serine(Benzyl)-4-Nitrophenyl Ester derivatives [20] [24]. Epimerization-free synthetic protocols must be implemented to preserve the desired L-configuration throughout the protecting group installation and subsequent transformations [20]. This requirement necessitates careful selection of reaction conditions, coupling reagents, and purification methods to prevent racemization at the stereogenic center [24].
Mechanistic studies reveal that the preservation of stereochemical integrity during synthetic transformations depends critically on the electronic and steric environment surrounding the alpha carbon [20] [24]. The presence of electron-withdrawing protecting groups can activate the alpha position toward epimerization through enolate formation, while sterically bulky substituents provide kinetic protection against racemization [24]. The combination of tert-butoxycarbonyl and benzyl protecting groups in this derivative creates an optimal balance between synthetic accessibility and stereochemical stability.
The stereochemical configuration also influences the compound's behavior in peptide coupling reactions and subsequent biological evaluations [20] [22]. L-configured derivatives demonstrate superior coupling efficiency and reduced side product formation compared to racemic mixtures, reflecting the matched stereochemical preferences of coupling reagents and reaction conditions optimized for natural amino acid configurations [22]. This stereochemical matching effect extends to downstream applications in peptide synthesis and protein engineering.
The 4-nitrophenyl moiety functions as an exceptionally effective leaving group in acylation reactions involving tert-Butoxycarbonyl-Serine(Benzyl)-4-Nitrophenyl Ester, owing to its unique electronic properties and mechanistic characteristics [25] [27] [28]. The electron-withdrawing nitro group positioned para to the phenolic oxygen significantly enhances the leaving group ability through resonance stabilization of the departing 4-nitrophenolate anion [27] [28]. This electronic activation results from the delocalization of negative charge from the phenolate oxygen into the nitro group through the aromatic pi-system, creating a thermodynamically favorable departure process [25].
Kinetic analysis reveals that 4-nitrophenyl esters undergo nucleophilic acyl substitution reactions through a well-defined mechanistic pathway involving initial nucleophilic attack at the carbonyl carbon followed by tetrahedral intermediate formation and subsequent leaving group departure [26] [27]. The rate-determining step in these transformations typically involves the expulsion of the 4-nitrophenolate leaving group from the tetrahedral intermediate, rather than the initial nucleophilic attack [26]. This mechanistic preference reflects the exceptional stability of the 4-nitrophenolate anion and the relatively high energy barrier associated with carbon-oxygen bond cleavage.
The pKa value of 4-nitrophenol, measured at 7.15 at 25°C, provides quantitative insight into the leaving group ability and reaction conditions required for optimal synthetic performance [27] [28]. This moderately acidic pKa indicates that 4-nitrophenol exists predominantly in its protonated form under neutral conditions but rapidly deprotonates under mildly basic conditions to generate the characteristic yellow 4-nitrophenolate anion [6] [27]. The formation of this colored species provides a convenient spectroscopic method for monitoring reaction progress and quantifying conversion rates through ultraviolet-visible spectroscopy at 413 nanometers [6] [30].
| Parameter | Description |
|---|---|
| Leaving Group Ability | Excellent due to electron-withdrawing nitro group |
| pKa Value | 7.15 at 25°C |
| Reaction Mechanism | Nucleophilic acyl substitution |
| Rate-Determining Step | Leaving group departure from tetrahedral intermediate |
| pH Dependence | Most effective in basic conditions |
| Spectroscopic Detection | Yellow 4-nitrophenolate ion at 413 nm |
| Reaction Conditions | Mild basic conditions preferred |
The mechanistic pathway for 4-nitrophenyl ester aminolysis proceeds through a stepwise mechanism involving discrete tetrahedral intermediate formation [26] [31]. Initial nucleophilic attack by the amine nucleophile generates a zwitterionic tetrahedral intermediate containing both positively charged nitrogen and negatively charged oxygen centers [26]. The stability and lifetime of this intermediate depend on the basicity of the attacking nucleophile and the leaving group ability of the 4-nitrophenolate moiety [31].
pH-dependent kinetic studies demonstrate that 4-nitrophenyl ester hydrolysis exhibits complex mechanistic behavior with distinct pathways operative under different pH conditions [25]. Under acidic conditions, the mechanism involves formation of the conjugate acid of the substrate followed by heterolytic cleavage of the ester bond [25]. In neutral to mildly basic conditions, general base catalysis predominates with water acting as the nucleophile and hydroxide ion facilitating proton transfer processes [25]. Under strongly basic conditions, direct hydroxide attack becomes kinetically significant, leading to rapid ester hydrolysis and quantitative 4-nitrophenolate formation [25].
The synthetic utility of 4-nitrophenyl esters in peptide coupling reactions derives from their balanced reactivity profile, which provides sufficient electrophilic activation for efficient amide bond formation while maintaining stability under typical handling and storage conditions [31] [33]. This reactivity balance makes 4-nitrophenyl esters particularly valuable as preformed active esters that can be isolated, purified, and stored prior to coupling reactions [31]. The ability to prepare and characterize these active esters separately from the coupling reaction provides significant advantages in terms of synthetic control and reproducibility compared to in situ activation methods [33].
| Protecting Group | Stability Conditions | Removal Conditions | Mechanism of Removal |
|---|---|---|---|
| tert-Butoxycarbonyl | Stable under basic conditions | Trifluoroacetic acid | Protonation followed by tert-butyl cation formation |
| Benzyl Ether | Stable under acidic and basic conditions | Hydrogenolysis or strong acids | Catalytic hydrogenation or acid-catalyzed cleavage |
| 4-Nitrophenyl Ester | Stable under neutral and acidic conditions | Nucleophilic attack by amines | Nucleophilic substitution with leaving group departure |
Traditional solution-phase synthesis of Boc-Ser(Bzl)-ONp employs several well-established methodologies that have been refined over decades of peptide chemistry research. The most widely utilized approach involves the dicyclohexylcarbodiimide (DCC) mediated coupling protocol, which represents the foundational method for preparing this important amino acid derivative [2].
The standard DCC-mediated synthesis proceeds through activation of Boc-Ser(Bzl)-OH with DCC in the presence of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst [3]. This reaction typically employs dichloromethane or dimethylformamide as the primary solvent system, with reaction temperatures maintained between 0°C and 25°C to minimize side reactions [2] [4]. The mechanism involves formation of an O-acylisourea intermediate, which subsequently reacts with 4-nitrophenol to generate the desired para-nitrophenyl ester [2] [5].
The optimization of traditional solution-phase protocols has revealed significant insights into the factors governing reaction efficiency. Solvent selection plays a crucial role, with mixed solvent systems such as dichloromethane:dimethylformamide (1:1) providing enhanced solvation properties compared to single-solvent systems [6] [7]. These mixed systems facilitate better dissolution of both the protected amino acid substrate and the coupling reagents, leading to improved reaction kinetics and higher yields [6].
The mechanistic pathway for Boc-Ser(Bzl)-ONp synthesis involves several key steps that can be individually optimized to enhance overall reaction efficiency. The initial activation step requires careful control of stoichiometry, with optimal conditions typically employing 1.1 equivalents of DCC and 0.1 equivalents of DMAP relative to the protected amino acid substrate [2] [8]. Higher concentrations of DMAP can lead to increased racemization, particularly with sensitive amino acid derivatives [9].
Temperature control emerges as a critical parameter in solution-phase synthesis protocols. While room temperature conditions (20-25°C) are commonly employed, controlled heating to 40-60°C can dramatically improve reaction rates without compromising product quality [10] [6]. This temperature elevation enhances the kinetics of both the activation and coupling steps, reducing overall reaction times from several hours to 15-30 minutes in optimized protocols [10].
Beyond the classical DCC/DMAP methodology, several alternative activation strategies have been developed for solution-phase synthesis of para-nitrophenyl esters. The mixed anhydride method represents an important alternative approach, utilizing ethyl chloroformate or isobutyl chloroformate as activating agents [11] [12]. This method typically provides faster reaction times and can offer advantages in terms of reduced epimerization for certain amino acid substrates [11].
More recent developments have introduced advanced coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) for solution-phase active ester preparation [13] [14]. These reagents offer superior reactivity profiles compared to traditional DCC-based methods, enabling more efficient coupling under milder conditions [13] [15].
The integration of Boc-Ser(Bzl)-ONp into solid-phase peptide synthesis protocols requires careful consideration of both the protecting group strategy and the specific characteristics of the para-nitrophenyl ester functionality. The compound finds extensive application in both Boc/benzyl and Fmoc/tert-butyl SPPS methodologies, though each approach presents unique advantages and challenges [16] [17].
In the classical Boc/benzyl SPPS approach, Boc-Ser(Bzl)-ONp serves as an activated building block that can be directly coupled to resin-bound amino acid sequences [16] [17]. This strategy utilizes the inherent reactivity of the para-nitrophenyl ester group, which undergoes facile aminolysis with primary and secondary amines under mild basic conditions [18] [13]. The Boc protecting group is subsequently removed using trifluoroacetic acid treatment, while the benzyl ether protection on the serine side chain remains intact throughout the synthesis cycle [17].
The coupling efficiency in Boc/benzyl SPPS protocols typically ranges from 95-98%, which, while acceptable for shorter peptides, may result in significant truncation products for longer sequences [19] [20]. To address this limitation, double coupling protocols are frequently employed, particularly following proline residues or other sterically hindered amino acids [21]. The use of elevated temperatures (40-60°C) during coupling can significantly enhance reaction rates and improve overall synthesis efficiency [15] [21].
The integration of Boc-Ser(Bzl)-ONp into Fmoc-based SPPS protocols requires careful consideration of orthogonal protection strategies. While the compound was originally designed for Boc chemistry, its application in Fmoc protocols has been successfully demonstrated through appropriate protocol modifications [22] [23]. The key challenge lies in the selective removal of the Boc protecting group in the presence of acid-labile side chain protecting groups typically employed in Fmoc chemistry [23].
Modern Fmoc SPPS protocols utilizing Boc-Ser(Bzl)-ONp achieve coupling efficiencies exceeding 98%, with some optimized procedures reaching 99.5% per coupling cycle [24] [15]. This enhanced performance results from the use of more reactive coupling reagents such as HATU and HCTU, combined with improved resin technologies and optimized reaction conditions [24] [25].
Recent advances in SPPS technology have enabled the integration of Boc-Ser(Bzl)-ONp into microwave-assisted and continuous-flow synthesis platforms [26] [27]. Microwave heating provides rapid and uniform energy transfer, enabling coupling reactions to reach completion in 5-10 minutes compared to 20-60 minutes required for conventional protocols [26]. The enhanced reaction kinetics achieved through microwave assistance result in coupling efficiencies of 99-99.8%, representing a significant improvement over traditional batch methods [26].
Continuous-flow SPPS represents the current state-of-the-art for automated peptide synthesis, with optimized protocols achieving coupling efficiencies of 99.2-99.9% and cycle times as short as 2-5 minutes [28] [27]. The integration of Boc-Ser(Bzl)-ONp into flow-based systems requires careful optimization of reagent concentrations, flow rates, and residence times to ensure complete conversion while minimizing side reactions [27].
The optimization of coupling efficiency in Boc-Ser(Bzl)-ONp synthesis represents a complex multivariable problem involving solvent selection, catalytic additives, temperature control, and reagent stoichiometry. Recent systematic studies have provided detailed insights into the relative importance of these parameters and their optimal combinations for achieving maximum synthetic efficiency [10] [6].
Solvent selection profoundly influences both the reaction kinetics and the final product quality in peptide coupling reactions. Traditional protocols utilizing dimethylformamide (DMF) as the sole solvent have been superseded by optimized mixed solvent systems that provide enhanced solvation properties and improved reaction profiles [6] [7]. The combination of DMF with dichloromethane (1:1 v/v) has emerged as particularly effective, providing a balance between polar and nonpolar character that optimizes the solvation of both reactants and transition states [7].
Alternative solvent systems incorporating tetrahydrofuran (THF) and acetonitrile (ACN) have demonstrated superior performance in specific applications, particularly for difficult coupling reactions involving sterically hindered substrates [7] [29]. These solvents offer several advantages, including reduced racemization compared to DMF, improved coupling efficiencies for β-branched amino acids, and enhanced compatibility with PEG-based resins [7].
The use of specialized solvent additives such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) has proven particularly valuable for coupling reactions involving aggregation-prone peptide sequences [30]. These fluorinated alcohols disrupt peptide-peptide interactions through hydrogen bonding, maintaining the peptide chains in an extended conformation that facilitates efficient coupling [30].
The selection and optimization of catalytic additives represents one of the most effective strategies for improving coupling efficiency in peptide synthesis. DMAP remains the gold standard for esterification reactions, providing rate enhancements of 10³-10⁵ fold compared to uncatalyzed reactions [3] [8]. The mechanism involves formation of a highly reactive N-acylpyridinium intermediate that undergoes rapid aminolysis [3].
Beyond DMAP, several specialized additives have been developed for specific coupling challenges. 1-Hydroxybenzotriazole (HOBt) and its more reactive analog 1-hydroxy-7-azabenzotriazole (HOAt) serve dual roles as both coupling enhancers and racemization suppressors [25] [9]. These additives form reactive active esters that couple efficiently with primary amines while minimizing epimerization at the α-carbon [25].
Recent developments have introduced Oxyma Pure as an alternative to traditional benzotriazole-based additives, offering comparable coupling efficiency with reduced explosion hazard [25]. The relative reactivity order for active ester formation follows the sequence: HOAt > Oxyma Pure > 2-chloro-HOBt > HOBt, providing a framework for selecting optimal additives for specific synthetic challenges [25].
Temperature optimization represents a critical parameter in maximizing coupling efficiency while minimizing side reactions. Systematic studies have demonstrated that controlled heating to 40-60°C can provide 25-50% improvements in coupling efficiency compared to room temperature protocols [10] [6]. The enhanced reaction kinetics at elevated temperatures reduce the formation of deletion peptides and improve overall synthetic yield [10].
Concentration effects play an equally important role in determining coupling success. Traditional protocols employing 0.2 M amino acid concentrations can be significantly improved by increasing to 0.3-0.5 M, providing 20-30% enhancements in coupling efficiency [31] [27]. This improvement results from the increased probability of productive collisions between reactants in the higher concentration regime [31].